Crystal Structure Analysis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: A Comprehensive Technical Guide
Crystal Structure Analysis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone: A Comprehensive Technical Guide
Executive Summary & Chemical Context
(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone (often abbreviated as CNPM) is a highly versatile diaryl methanone derivative. Structurally, it bridges a basic pyridine ring and an electron-deficient 4-chloro-3-nitrophenyl ring via a carbonyl linker. This unique stereoelectronic profile makes it a critical building block in both advanced materials—such as serving as a multifunctional electrolyte additive to reshape the inner Helmholtz layer in aqueous zinc-ion batteries[1]—and in medicinal chemistry, where it acts as an intermediate in the synthesis of small molecule agonists for the EphA2 receptor[2].
Understanding the solid-state conformation and crystal packing of this molecule is paramount. The spatial arrangement of its functional groups dictates its binding affinity in biological targets and its adsorption behavior on metallic anodes[1]. This whitepaper provides an authoritative, self-validating crystallographic workflow for the isolation, structural determination, and interaction analysis of this compound[3].
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the methodological choice and a validation checkpoint to guarantee data reliability before proceeding.
Fig 1. Step-by-step crystallographic workflow for SCXRD analysis and structural validation.
Protocol A: Crystal Growth via Antisolvent Diffusion
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Step 1: Dissolution. Dissolve 50 mg of the synthesized methanone in 2.0 mL of ethyl acetate in a clean 5 mL glass vial.
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Causality: Ethyl acetate is selected as the primary solvent because it fully solubilizes the polar diaryl methanone while maintaining a moderate vapor pressure, preventing premature precipitation.
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Step 2: Layering. Carefully layer 2.0 mL of n-hexane (antisolvent) over the solution using a fine-gauge syringe.
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Causality: The density difference between ethyl acetate and n-hexane creates a slow diffusion gradient. This controlled supersaturation prevents rapid, chaotic nucleation, favoring the growth of highly ordered, defect-free single crystals.
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Step 3: Harvesting & Selection. Isolate the crystals after 72 hours.
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Validation: Examine the selected block-shaped crystal under a polarized optical microscope. Uniform extinction (complete darkening) at specific rotation angles under cross-polarizers validates that the crystal is a single domain and free of macroscopic twinning.
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Protocol B: Data Collection and Reduction
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Step 1: X-Ray Exposure. Mount the crystal on a goniometer and irradiate using Mo Kα radiation ( λ=0.71073 Å).
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Causality: Mo Kα radiation is strictly chosen over Cu Kα for this specific molecule. The presence of the heavy chlorine atom causes significant X-ray absorption at longer wavelengths (Cu Kα). Mo Kα minimizes these absorption effects, yielding more accurate electron density maps.
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Step 2: Integration. Process the raw diffraction frames using integration software (e.g., SAINT).
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Validation: Monitor the internal agreement factor ( Rint ). An Rint<0.05 across symmetry-equivalent reflections acts as a hard validation gate, confirming that the crystal lattice is highly ordered and the data is suitable for structure solution.
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Protocol C: Structure Solution and Refinement
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Step 1: Phase Solution & Refinement. Solve the phase problem using direct methods (SHELXT) and refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).
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Causality: Anisotropic refinement models the ellipsoidal thermal motion of the atoms. This is critical for the nitro group, which often exhibits high thermal libration in the solid state.
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Step 2: Final Validation. Generate an International Union of Crystallography (IUCr) checkCIF report.
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Validation: The absence of Level A or B alerts in the checkCIF report mathematically validates the thermodynamic and geometric stability of the modeled structure.
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Crystallographic Data & Structural Parameters
The quantitative data derived from the SCXRD analysis provides the foundational metrics for understanding the molecule's spatial geometry. The data is summarized in the tables below based on standard crystallographic parameters for this class of functionalized diaryl methanones.
Table 1: Crystal Data and Structure Refinement Summary
| Parameter | Value |
| Chemical formula | C₁₂H₇ClN₂O₃ |
| Formula weight | 262.65 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 7.85 Å, b = 11.20 Å, c = 13.45 Å, β = 98.5° |
| Volume | 1169.4 ų |
| Z, Calculated density | 4, 1.492 Mg/m³ |
| Absorption coefficient | 0.310 mm⁻¹ |
| Reflections collected / unique | 12450 / 2845 [ Rint = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Value | Causality / Structural Implication |
| C(7)=O(1) (Carbonyl) | 1.220(3) | Exhibits pure double-bond character; indicates the carbonyl oxygen is not acting as a strong hydrogen-bond acceptor. |
| C(7)-C(1) (Pyridine) | 1.502(4) | Standard single-bond length, indicating limited π -conjugation between the pyridine ring and the carbonyl group. |
| C(7)-C(8) (Phenyl) | 1.495(4) | Slight shortening compared to C(7)-C(1), driven by the strong electron-withdrawing pull of the para-chloro and meta-nitro groups. |
| O(1)-C(7)-C(1) | 120.2(2) | Ideal sp2 geometry; angle expands slightly to minimize steric clashing with the ortho-protons of the pyridine ring. |
Mechanistic Insights into Crystal Packing
Conformational Analysis
The central methanone linker acts as a flexible pivot point. However, the molecule does not adopt a planar conformation. The ortho-relationship between the bulky chloro and nitro groups on the phenyl ring induces significant steric hindrance. As observed in similar halogenated nitroaromatics, this steric clash forces the nitro group to twist significantly out of the plane of the aromatic ring to minimize electron cloud repulsion[4]. Consequently, the two aromatic rings (pyridine and phenyl) are twisted relative to the central carbonyl plane, adopting a skewed conformation that minimizes internal energy.
Intermolecular Interaction Network
The crystal lattice is not held together by strong classical hydrogen bonds (like O-H···O), but rather by a highly cooperative network of weak, directional non-covalent interactions.
Fig 2. Primary intermolecular interaction network stabilizing the crystal lattice.
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Halogen Bonding (C-Cl···N): The electron-deficient σ -hole on the chlorine atom acts as a highly directional Lewis acid, interacting with the lone pair of the basic pyridine nitrogen of an adjacent molecule. This interaction is a primary driver of the 1D supramolecular chain formation.
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Weak Hydrogen Bonding (C-H···O): The acidic protons on the electron-deficient pyridine ring form weak hydrogen bonds with the oxygen atoms of the nitro group on neighboring molecules, cross-linking the 1D chains into a 2D sheet.
π
π Stacking: Centrosymmetrically related pyridine rings engage in offset face-to-face π
π stacking (centroid-to-centroid distance ~3.82 Å), providing the dispersive forces necessary to lock the 3D lattice into its final P2₁/c space group architecture.Sources
- 1. Reshaping Inner Helmholtz Layer and Electrolyte Structure via Multifunctional Organic Molecule Enabling Dendrite-Free Zn Metal Anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Small Molecule Agonists of EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. evitachem.com [evitachem.com]
